3-Iodo-4-(2,2,2-trifluoroethyl)aniline
Description
3-Iodo-4-(2,2,2-trifluoroethyl)aniline is a halogenated aniline derivative featuring an iodine atom at the para position and a 2,2,2-trifluoroethyl group at the meta position relative to the amino group. This compound is structurally significant due to the combined electronic effects of the electron-withdrawing trifluoroethyl group and the iodine substituent, which modulate its reactivity and physicochemical properties.
Key properties:
Properties
Molecular Formula |
C8H7F3IN |
|---|---|
Molecular Weight |
301.05 g/mol |
IUPAC Name |
3-iodo-4-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)4-5-1-2-6(13)3-7(5)12/h1-3H,4,13H2 |
InChI Key |
CNDMVWLRPMTIBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)I)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the direct iodination of aniline using iodine monochloride or other iodinating agents . The trifluoroethyl group can be introduced via N-trifluoroethylation using 2,2,2-trifluoroethylamine hydrochloride in the presence of a catalyst such as iron porphyrin .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and subsequent trifluoroethylation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
N-Trifluoroethylation:
Common Reagents and Conditions:
Iodination: Iodine monochloride, sodium iodide, or other iodinating agents.
Trifluoroethylation: 2,2,2-Trifluoroethylamine hydrochloride, often in the presence of catalysts like iron porphyrin.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
N-Trifluoroethylated Anilines: Formed through N-trifluoroethylation reactions.
Scientific Research Applications
3-Iodo-4-(2,2,2-trifluoroethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce iodine and trifluoroethyl groups into complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through its iodine and trifluoroethyl groups. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Iodo-3-(trifluoromethyl)aniline (CAS: 155377-19-8)
- Structure : Iodo at position 4, trifluoromethyl at position 3.
- This compound is used in Suzuki-Miyaura coupling reactions for biaryl synthesis .
- Molecular weight : 287.02 g/mol ().
2-Iodo-4-(trifluoromethyl)aniline (CAS: 163444-17-5)
- Structure : Iodo at position 2, trifluoromethyl at position 4.
- Key differences : The altered substituent positions affect steric hindrance and electronic distribution, influencing reactivity in cross-coupling reactions .
3-Iodo-4-(trifluoromethoxy)aniline (CAS: 1365969-58-9)
Reactivity and Functionalization
- Electrophilic substitution: The amino group in 3-Iodo-4-(2,2,2-trifluoroethyl)aniline is less nucleophilic compared to non-fluorinated anilines due to the electron-withdrawing CF₂CF₃ group, directing further substitutions to specific ring positions .
Research and Patent Landscape
- Pharmaceutical patents : Trifluoroethyl-containing anilines are featured in kinase inhibitor syntheses, highlighting their utility in drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
